N-Naphthalen-1-ylguanidine
Overview
Description
N-Naphthalen-1-ylguanidine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . It is a compound that has been used in various research contexts .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11N3/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H, (H4,12,13,14) and the InChI key is UUWDYPFBBKWIRT-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.23 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Neuroblastoma Imaging Agents
N-Naphthalen-1-ylguanidine derivatives have shown potential as neuroblastoma imaging agents. For instance, 1-(1-naphthylmethyl)guanidinium sulfate exhibits high affinity for the neuronal norepinephrine transporter (NET), which is expressed in almost all neuroblastoma cells. This makes it a potentially useful agent for imaging of neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
2. Development of Naphthalene Diimides (NDIs)
Research on naphthalene diimides (NDIs), which are structurally related to this compound, has shown their application in a variety of fields, including supramolecular chemistry, sensors, molecular switching devices, ion-channels, and medicinal applications. NDIs have been used in the design of catalysis mechanisms and in DNA intercalation for medical uses (Kobaisi et al., 2016).
3. Proton Sponge Properties
This compound derivatives like 1,8-bis(tetramethylguanidino)naphthalene (TMGN) have been identified as "proton sponges" with high basicity. These compounds are useful in chemistry for their unique properties, such as resistance to hydrolysis and lower nucleophilicity compared to other guanidines (Raab, Kipke, Gschwind, & Sundermeyer, 2002).
4. DNA Interaction Studies
Research involving the fluorescently responsive 3-(naphthalen-1-ylethynyl)-3-deaza-2'-deoxyguanosine has shown that it can discriminate cytidine via the DNA minor groove. This suggests potential applications of this compound derivatives in micro-structural studies of nucleic acids, including detecting single-base alterations in target DNA sequences (Suzuki et al., 2017).
Future Directions
Mechanism of Action
- NNPCN’s primary target is likely a specific protein or enzyme within R. solani. Unfortunately, the exact target hasn’t been explicitly identified in the literature I found .
- At the cellular level, NNPCN-treated R. solani mycelium shows distinct morphological changes:
Target of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
2-naphthalen-1-ylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWDYPFBBKWIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328325 | |
Record name | N-1-naphthylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
46273-15-8 | |
Record name | N-1-naphthylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30328325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.